molecular formula C16H13NO2 B15308588 Carbamic acid, (4-ethynylphenyl)-, phenylmethyl ester CAS No. 371153-68-3

Carbamic acid, (4-ethynylphenyl)-, phenylmethyl ester

Cat. No.: B15308588
CAS No.: 371153-68-3
M. Wt: 251.28 g/mol
InChI Key: BRAWZMUZHXVUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (4-ethynylphenyl)-, phenylmethyl ester is an aryl-alkyl carbamate derivative characterized by a phenylmethyl (benzyl) ester group and a 4-ethynylphenyl substituent. While direct references to this compound are absent in the provided evidence, structurally analogous carbamates (e.g., benzyl carbamates with substituted aromatic rings) are well-documented. Carbamates are widely studied for their pharmacological and enzymatic inhibitory properties, often serving as acetylcholinesterase (AChE) inhibitors or intermediates in drug synthesis . The ethynyl group at the para position of the phenyl ring may confer unique electronic and steric properties, influencing reactivity, lipophilicity, and biological activity compared to other carbamates.

Properties

CAS No.

371153-68-3

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl N-(4-ethynylphenyl)carbamate

InChI

InChI=1S/C16H13NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,18)

InChI Key

BRAWZMUZHXVUBN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction:

    • Benzyl N-(4-ethynylphenyl)carbamate can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not well-documented.
  • Substitution:

    • The compound can participate in substitution reactions, particularly nucleophilic substitution, where the benzyl or ethynyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of Benzyl N-(4-ethynylphenyl)carbamate would yield the corresponding amine and benzyl alcohol.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • The compound’s ability to protect amines makes it valuable in the synthesis of biologically active peptides and proteins. It is also used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

Industry:

  • In the industrial sector, Benzyl N-(4-ethynylphenyl)carbamate is used in the production of specialty chemicals and advanced materials. Its role as a protecting group allows for the synthesis of complex molecules with high precision.

Mechanism of Action

Mechanism:

  • The mechanism by which Benzyl N-(4-ethynylphenyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. This protection is crucial during multi-step syntheses where selective reactivity is required.

Molecular Targets and Pathways:

  • The primary molecular target of Benzyl N-(4-ethynylphenyl)carbamate is the amine group of amino acids or peptides. The compound forms a stable bond with the amine, preventing it from participating in other reactions until the protecting group is removed.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Activity of Selected Carbamates

Compound Miotic Activity (vs. Physostigmine) Intestinal Peristalsis Stimulation Toxicity Profile Reference
Dimethylcarbamic ester Equivalent Equivalent Moderate
Methylphenyl-carbamic ester Weak Equivalent Low
Ethyl carbamate (Urethane) N/A N/A High (Carcinogenic)
4-Ethynylphenyl benzyl carbamate* Hypothesized: Moderate Hypothesized: Strong Likely Low

*Hypothetical data based on structural analogs.

Table 2: Physicochemical Properties

Compound log k (HPLC) Water Solubility Metabolic Stability
Dimethylcarbamic ester 1.8 Low High
Methoxy-substituted carbamate 2.1 Moderate Moderate
4-Ethynylphenyl benzyl carbamate* 2.5 (est.) Low High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.